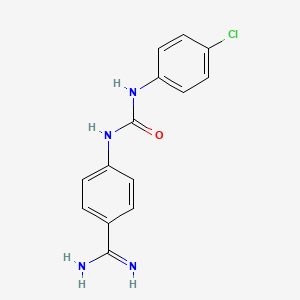
1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C14H13ClN4O and its molecular weight is 288.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amidinophenyl group and a chlorophenyl group. Its molecular formula is C14H13ClN4O, and it has an average molecular weight of approximately 288.73 g/mol . The unique structural features contribute to its interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with active sites on these targets, modulating their activity. This modulation is crucial for its potential as an enzyme inhibitor or as a ligand in biochemical assays .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound show inhibitory effects against various bacterial strains, including multidrug-resistant organisms such as Acinetobacter baumannii . The compound's structure allows it to effectively interact with biological targets, making it a candidate for further pharmacological exploration.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.75 µg/mL |
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231). The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Table 2: Anticancer Efficacy Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 20 |
| A549 (Lung Cancer) | 18 |
Case Studies
Several case studies have explored the biological activity of similar compounds within the same chemical class:
- Study on Urea Derivatives : A study investigated urea derivatives similar to this compound, noting enhanced antibacterial activity when substituents were optimized for electronic properties .
- Antifungal Activity : Another research highlighted that urea derivatives showed promising antifungal activity against Candida albicans, suggesting a broader spectrum of action for compounds with similar structures .
科学研究应用
Chemical Characteristics
- Chemical Formula : C₁₄H₁₃ClN₄O
- Molecular Weight : 288.73 g/mol
- IUPAC Name : 3-(4-carbamimidoylphenyl)-1-(4-chlorophenyl)urea
- Structure : The compound consists of a urea moiety substituted with chlorophenyl and amidinophenyl groups, which are crucial for its biological activity.
-
Antimicrobial Properties :
- Recent studies have highlighted the efficacy of urea-based compounds, including 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea, against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibits nanomolar potency against specific targets within the methyl-D-erythritol phosphate pathway, which is critical for the survival of the parasite .
- The structure-activity relationship (SAR) studies indicate that modifications to the urea bond and phenyl rings can enhance activity while maintaining low toxicity profiles .
-
Histone Deacetylase Inhibition :
- This compound has been investigated as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Variations of this compound have shown promise against both drug-sensitive and multidrug-resistant strains of P. falciparum and have demonstrated significant cytotoxic effects on hematological tumor cells .
| Compound | Target | IC50 (nM) | Activity Description |
|---|---|---|---|
| This compound | PfIspD | 41 | Potent inhibitor with low micromolar whole-cell activity |
| Derivative A | PfHDAC1 | 50 | Significant inhibition in cellular assays |
| Derivative B | PfIspD | 135 | Moderate activity against resistant strains |
Applications in Drug Development
-
Antimalarial Drug Development :
- The compound's ability to inhibit key enzymes in the Plasmodium life cycle positions it as a candidate for further development into antimalarial therapies. Its structural simplicity allows for easy modification, potentially leading to more effective derivatives with improved pharmacokinetic properties .
- Cancer Therapeutics :
Case Study 1: Antimalarial Efficacy
A study focused on the synthesis of derivatives from the core structure of this compound revealed that certain modifications led to enhanced potency against PfIspD. These derivatives showed IC50 values as low as 41 nM, indicating their potential as lead compounds for antimalarial drug development .
Case Study 2: HDAC Inhibition
In another investigation, a series of urea-containing compounds were evaluated for their ability to inhibit HDACs. The results demonstrated that selected derivatives significantly increased acetylation levels of histones H3 and H4, confirming their role as effective HDAC inhibitors in cellular models .
属性
CAS 编号 |
162021-00-3 |
|---|---|
分子式 |
C14H13ClN4O |
分子量 |
288.73 g/mol |
IUPAC 名称 |
1-(4-carbamimidoylphenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C14H13ClN4O/c15-10-3-7-12(8-4-10)19-14(20)18-11-5-1-9(2-6-11)13(16)17/h1-8H,(H3,16,17)(H2,18,19,20) |
InChI 键 |
HQWKMDKTTCPCMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=N)N)NC(=O)NC2=CC=C(C=C2)Cl |
同义词 |
1-(4-amidinophenyl)-3-(4-chlorophenyl)urea ACPU, urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















